3,4-Dimethoxy cinnamaldehyde
Overview
Description
Mechanism of Action
Target of Action
3,4-Dimethoxy cinnamaldehyde is a member of the class of cinnamaldehydes . It has been found to have potential targets in the treatment of breast cancer through network pharmacology . .
Mode of Action
The mode of action of this compound involves interaction with the cell membrane, which results in an increase in the cell permeability . This interaction leads to changes in the cell that can affect its function and viability.
Result of Action
It is suggested that the compound can significantly inhibit cell proliferation, change cell morphology, inhibit cell migration and invasion ability, and promote cell apoptosis .
Biochemical Analysis
Biochemical Properties
3,4-Dimethoxy cinnamaldehyde plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. It has been shown to interact with aldehyde-oxidase-related genes, such as C58800, C66700, C67485, and C67698, in Bactrocera dorsalis . These interactions suggest that this compound can modulate the activity of aldehyde oxidase enzymes, which are crucial in the metabolism of aldehydes. Additionally, it has been observed to induce changes in the expression of these genes, indicating its potential regulatory role in biochemical pathways.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in studies involving Bactrocera dorsalis, this compound induced significant changes in the expression of aldehyde-oxidase-related genes . This suggests that the compound can affect cellular functions by modulating gene expression. Furthermore, its impact on cell signaling pathways may involve interactions with specific receptors or signaling molecules, leading to alterations in cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. It has been shown to bind to proteins encoded by aldehyde-oxidase-related genes, thereby influencing their activity . This binding interaction may result in enzyme inhibition or activation, depending on the specific context. Additionally, this compound can induce changes in gene expression, further contributing to its molecular effects. These mechanisms highlight the compound’s potential as a modulator of biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For example, in in vitro studies, this compound has been observed to induce changes in gene expression over time, suggesting that its effects may be sustained or altered with prolonged exposure . Additionally, the compound’s stability in different experimental conditions can impact its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. Studies have demonstrated that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects. For instance, in animal models, varying dosages of this compound have been shown to influence anxiety-related behaviors and gene expression in the hippocampus . These findings highlight the importance of determining optimal dosages to achieve desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. It has been shown to affect lipid metabolism by promoting the decomposition and autophagy of lipid droplets in adipogenic differentiated cells . This suggests that this compound can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism. Additionally, its interactions with specific enzymes involved in lipid metabolism further underscore its role in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall bioavailability and efficacy. For example, studies have shown that this compound can be transported and distributed within cells, potentially targeting specific cellular compartments . These findings suggest that the compound’s transport and distribution mechanisms play a crucial role in its biochemical and pharmacological effects.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its interactions with specific proteins or enzymes may facilitate its localization to particular subcellular regions, thereby influencing its biochemical effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy cinnamaldehyde can be synthesized using the Wittig reaction, which involves the reaction of formylmethylenetriphenylphosphorane with appropriate substituted benzaldehydes . This method is advantageous due to its ability to produce α, β-unsaturated aldehydes efficiently.
Industrial Production Methods: Industrial production of this compound often involves the oxidation of substituted cinnamyl alcohols or the direct methoxylation of cinnamaldehyde derivatives . These methods are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy cinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into cinnamyl alcohol derivatives.
Substitution: Methoxy groups can be substituted under specific conditions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products:
Oxidation: 3,4-Dimethoxy cinnamic acid.
Reduction: 3,4-Dimethoxy cinnamyl alcohol.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Dimethoxy cinnamaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and gene expression.
Medicine: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Comparison with Similar Compounds
- 3,4-Dimethoxycinnamyl alcohol
- Cinnamaldehyde
- Methyl eugenol
- Ethyl acetate
Comparison: 3,4-Dimethoxy cinnamaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to cinnamaldehyde, it has enhanced stability and different reactivity due to the presence of methoxy groups . Its derivatives, such as 3,4-Dimethoxycinnamyl alcohol, share similar structural features but exhibit different biological activities .
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-8H,1-2H3/b4-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUFNLWDGZQKKJ-ONEGZZNKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025105 | |
Record name | 3,4-Dimethoxy cinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4497-40-9, 58045-88-8 | |
Record name | 2-Propenal, 3-(3,4-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004497409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxy cinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-(3,4-dimethoxyphenyl)prop-2-enal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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